6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-9-5-3-4-8(12(9)20-2)13-16-15-11-7-6-10(14)17-18(11)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECQAZNRBHDLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hydrazide Intermediate
- Starting materials: 2,3-dimethoxybenzoic acid and 3-chloro-6-hydrazinylpyridazine.
- Reaction: Coupling of 2,3-dimethoxybenzoic acid with 3-chloro-6-hydrazinylpyridazine yields N’-(6-chloropyridazin-3-yl)-2,3-dimethoxybenzohydrazide.
- Conditions: Typically performed under reflux in ethanol or suitable solvent.
- Yield: Reported to be good, facilitating further cyclization.
Cyclization to Triazolopyridazine Core
- Reagent: Phosphorus oxychloride (POCl3).
- Process: Direct treatment of the hydrazide intermediate with POCl3 at elevated temperature induces cyclization, forming thetriazolo[4,3-b]pyridazine ring system.
- Outcome: Formation of the core heterocycle with a chlorine atom at the 6-position, providing a versatile intermediate for subsequent functionalization.
Introduction of the 2,3-Dimethoxyphenyl Group
- Method: Suzuki-Miyaura cross-coupling reaction.
- Coupling partners: The 6-chloro triazolopyridazine core and 2,3-dimethoxyphenylboronic acid or its derivatives.
- Catalysts and conditions: Palladium-based catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and microwave irradiation or conventional heating.
- Purification: Chromatographic techniques such as flash chromatography or preparative HPLC.
- Yield: Moderate to good yields reported, with high purity of final product.
Alternative and One-Pot Synthesis Methods
Several studies have demonstrated alternative approaches to synthesize triazolopyridazine derivatives, which can be adapted for the target compound:
One-pot oxidative cyclization: Using aldehydes and heteroarylhydrazines under copper-catalyzed oxidative conditions (CuBr2 and oxone) to form fused triazole rings in a single step. This method offers mild reaction conditions and tolerance to various functional groups.
Intramolecular oxidative cyclization: Employing iodobenzene diacetate to cyclize 6-chloropyridazin-3-yl hydrazones efficiently, providing the triazolopyridazine core with good yields and selectivity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide formation | 2,3-dimethoxybenzoic acid + 3-chloro-6-hydrazinylpyridazine, ethanol | Reflux (~78°C) | Several hours | 70-85 | Good solvent choice critical |
| Cyclization | POCl3 | 80-110°C | 3-6 hours | 65-80 | Elevated temperature required |
| Suzuki-Miyaura coupling | Pd catalyst, base (K2CO3), 2,3-dimethoxyphenylboronic acid | 80-120°C (microwave or oil bath) | 1-4 hours | 60-75 | Microwave irradiation improves yield |
| One-pot oxidative cyclization | CuBr2, oxone, aldehyde, heteroarylhydrazine | Room temp to 50°C | 12-24 hours | 60-70 | Mild conditions, broad functional group tolerance |
Research Findings and Analytical Data
- The described synthetic routes have been validated by multiple research groups with reproducible yields and purity.
- Structural confirmation is typically achieved by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- The cyclization step is crucial for ring closure and can be monitored by TLC or HPLC.
- Microwave-assisted Suzuki coupling has been shown to enhance reaction rates and yields significantly.
- The final compound exhibits high purity (>95%) suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chloro substituent .
Scientific Research Applications
6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Material Science: The compound is used in the synthesis of high-energy materials and as a building block for advanced polymers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- PDE4 Inhibition: Compound 18 () demonstrates sub-nanomolar potency against PDE4 isoforms due to the optimized 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents, which enhance binding affinity compared to the target compound’s 2,3-dimethoxyphenyl group .
- BRD4 Inhibition : Trifluoromethyl-substituted derivatives () exhibit micromolar-range IC50 values, suggesting that bulkier substituents (e.g., indole-ethylamine) at position 6 improve bromodomain interactions .
- Antimicrobial Activity : Chlorobenzyl substituents (e.g., 9j in ) correlate with mild antifungal/antibacterial effects, whereas electron-withdrawing groups (e.g., Cl, CF3) may enhance membrane penetration .
Structure-Activity Relationship (SAR) Insights
Position 3 Modifications :
- Methoxy Groups : The number and position of methoxy groups on the phenyl ring significantly influence selectivity. For PDE4, 2,5-dimethoxy (compound 18) outperforms 2,3-dimethoxy (target compound) due to better hydrophobic packing in the catalytic pocket .
- Heteroaryl Substituents : Oxetane () and trifluoromethyl groups () introduce steric and electronic effects, impacting solubility and target engagement .
Position 6 Modifications :
- Chlorine vs. Thioether/Side Chains : Chlorine at position 6 (target compound) is a common pharmacophore, but thioether side chains () improve LRRK2 inhibition by forming hydrogen bonds with kinase domains .
- Hydrazine Derivatives : Acetohydrazide derivatives () show reduced potency compared to aryl-substituted analogues, likely due to decreased metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 315.75 | 2.8 | <0.1 (DMSO) | Moderate |
| 3-(Trifluoromethyl)-6-substituted (STK651245) | 388.32 | 3.5 | <0.05 (DMSO) | Low |
| 6-Chloro-3-(4-fluorophenyl) (CAS 1116743-29-3) | 248.64 | 2.3 | 0.2 (DMSO) | High |
Key Insights :
Biological Activity
6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with a distinctive structure that includes a triazole ring fused to a pyridazine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer properties. Its molecular formula is , with a molecular weight of approximately 290.7 g/mol.
Chemical Structure
The compound's structure can be represented as follows:
This structure facilitates various interactions with biological targets due to the presence of functional groups that influence its reactivity and pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of derivatives of this compound. For instance, a related compound (designated as 4q) demonstrated significant activity against several cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These values indicate that the compound effectively inhibits cell proliferation at low concentrations, comparable to known chemotherapeutic agents like CA-4 .
The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization , which is critical for mitosis. Immunostaining assays confirmed that the compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the phenyl ring alter electronic properties and biological profiles. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | Methyl group at the 3-position | Different antiproliferative profile |
| 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine | Fluorine substitution | Altered reactivity and activity |
These findings suggest that careful modification of substituents can enhance or diminish the biological efficacy of the compound .
Case Studies
A significant case study involved synthesizing a series of triazolo-pyridazine derivatives and evaluating their biological activities. The study found that compounds with specific substitutions exhibited potent antiproliferative effects against various cancer cell lines. The results underscored the potential for developing new therapeutic agents based on this scaffold.
Q & A
Q. What are the key synthetic strategies for preparing 6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives?
Methodological Answer: The synthesis typically involves:
- Cyclization of hydrazine precursors : For example, 3-chloro-6-hydrazinylpyridazine undergoes cyclization with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazolo-pyridazine core .
- Substitution reactions : The chlorine atom at position 6 can be replaced via nucleophilic aromatic substitution (e.g., with hydrazine hydrate) to introduce functional groups like hydrazinyl, enabling further derivatization .
- Condensation with aldehydes : Arylidenehydrazino intermediates react with aldehydes to form hydrazones, which are oxidatively cyclized (e.g., using iodobenzene diacetate) to yield bis-triazolopyridazines .
Critical reagents : Ferric chloride, hydrazine hydrate, and IBD (iodobenzene diacetate) are commonly used .
Q. How is structural characterization of this compound performed?
Methodological Answer: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₀ClN₄⁺ with exact mass 245.0594 ).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretches at ~771 cm⁻¹ ).
- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., dimethoxyphenyl protons in aromatic regions).
- X-ray crystallography : Resolves steric effects, such as nonplanar tricyclic cores in derivatives .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- General handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Decomposition hazards : Avoid high heat, as decomposition may release toxic gases (e.g., HCl, HF) .
- Storage : Store under inert atmosphere at 2–8°C to maintain stability .
Advanced Research Questions
Q. How do substituents on the triazolo-pyridazine core influence PDE4 inhibition?
Methodological Answer:
- Substituent optimization : The 2,3-dimethoxyphenyl group enhances PDE4A/B selectivity by mimicking catechol diethers in known inhibitors. Larger substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity (PDE4A IC₅₀ < 10 nM) .
- Electron-withdrawing groups : Chlorine at position 6 stabilizes the heterocyclic core, while methoxy groups on the phenyl ring modulate lipophilicity and binding affinity .
- Docking studies : Molecular modeling shows hydrophobic interactions with PDE4A’s catalytic pocket and hydrogen bonding with conserved glutamine residues .
Q. How can researchers resolve contradictions between in vitro potency and low cytotoxicity in cell-based assays?
Methodological Answer:
- Assay validation : Verify cell permeability using techniques like LC-MS to quantify intracellular compound levels .
- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .
- Structural analogs : Compare derivatives (e.g., cyclobutyl vs. methyl substitutions) to identify toxicity-related motifs .
Q. What strategies improve pharmacokinetic properties of triazolo-pyridazine derivatives?
Methodological Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxyl) via substitution at position 6 .
- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., fluorinated analogs) to reduce CYP450-mediated oxidation .
- Plasma protein binding (PPB) : Use SPR or equilibrium dialysis to assess PPB and optimize logP values (<3 for improved bioavailability) .
Q. How does X-ray crystallography inform the design of conformationally constrained analogs?
Methodological Answer:
- Conformational analysis : Crystallographic data reveal twisted pyridazine cores in sterically hindered derivatives (e.g., 3,6-di-fluorophenyl analogs), which reduce planarity and enhance target selectivity .
- Scaffold rigidification : Introduce fused rings (e.g., thiadiazine) or bulky substituents to lock bioactive conformations .
Q. What computational methods are used to predict binding modes to PDE4?
Methodological Answer:
- Docking software : Tools like AutoDock Vina or Schrödinger Glide simulate ligand-receptor interactions using PDE4A crystal structures (PDBe: 1F0J) .
- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories to identify critical residue contacts (e.g., Phe-446, His-234) .
- Free energy calculations : MM-PBSA/GBSA quantify binding energies and guide SAR refinement .
Q. What therapeutic applications are supported by preclinical data?
Methodological Answer:
- Senescence-related diseases : A patent (EP 2024) highlights derivatives for treating age-related disorders via PDE4 modulation .
- Anticancer potential : Derivatives with pyrazolyl or acetohydrazide moieties show moderate cytotoxicity (IC₅₀ ~50 μM in HeLa cells) .
- Neurological disorders : Structural analogs (e.g., TPA023) demonstrate anxiolytic activity via GABAA receptor modulation, though direct data for this compound is lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
